![molecular formula C6H8N4O B160250 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one CAS No. 130766-54-0](/img/structure/B160250.png)
2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one, also known as PTA, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. PTA is a triazine derivative that exhibits a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one is not fully understood, but it is thought to act through multiple pathways. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been shown to inhibit the activity of several enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has also been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell proliferation and survival. Additionally, 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been shown to inhibit the production of reactive oxygen species, which are involved in inflammation and cell damage.
Efectos Bioquímicos Y Fisiológicos
2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one exhibits a range of biochemical and physiological effects, including induction of apoptosis, inhibition of cell proliferation, inhibition of pro-inflammatory cytokine production, and inhibition of viral replication. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has also been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one in lab experiments is its diverse range of biological activities. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties, making it a useful tool for studying these disease processes. Additionally, 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one is relatively easy to synthesize and has a high yield. However, one of the limitations of using 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one in lab experiments is its potential toxicity. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one. One area of research is the development of novel therapeutics based on the structure of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one. By modifying the structure of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one, researchers may be able to develop compounds with improved efficacy and reduced toxicity. Another area of research is the study of the mechanism of action of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one. By understanding how 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one exerts its biological effects, researchers may be able to develop more targeted and effective therapies. Additionally, the potential use of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one in combination with other drugs or therapies should be explored, as this may enhance its therapeutic efficacy.
Métodos De Síntesis
2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one can be synthesized through a variety of methods, including the reaction of 2-aminopyridine with cyanogen azide, the reaction of 2-amino-4,6-dichloropyrimidine with hydrazine hydrate, and the reaction of 2-amino-4,6-dichloropyrimidine with sodium azide. The most commonly used method for synthesizing 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one is the reaction of 2-aminopyridine with cyanogen azide. This method results in a high yield of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one and is relatively easy to perform.
Aplicaciones Científicas De Investigación
2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been shown to exhibit antiviral activity by inhibiting the replication of several viruses, including HIV-1 and HCV. Due to its diverse range of biological activities, 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has the potential to be used in the development of novel therapeutics for a variety of diseases.
Propiedades
Número CAS |
130766-54-0 |
|---|---|
Nombre del producto |
2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one |
Fórmula molecular |
C6H8N4O |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2-amino-7,8-dihydro-6H-pyrrolo[1,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C6H8N4O/c7-5-8-4-2-1-3-10(4)6(11)9-5/h1-3H2,(H2,7,9,11) |
Clave InChI |
LEHBMIHIKMJBLV-UHFFFAOYSA-N |
SMILES |
C1CC2=NC(=NC(=O)N2C1)N |
SMILES canónico |
C1CC2=NC(=NC(=O)N2C1)N |
Sinónimos |
Pyrrolo[1,2-a]-1,3,5-triazin-4(6H)-one, 2-amino-7,8-dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



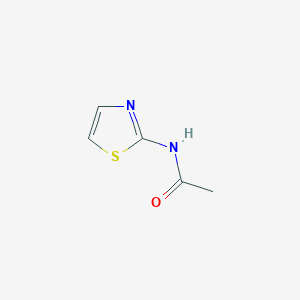

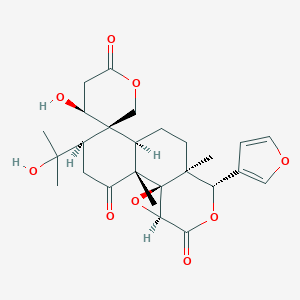
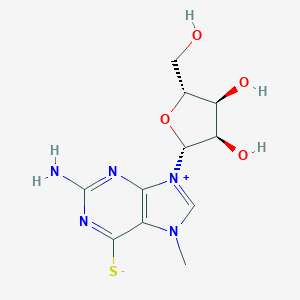
![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)
![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)
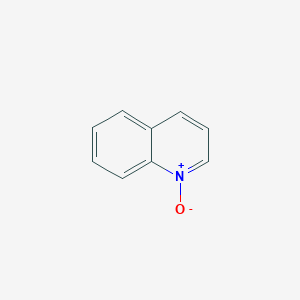

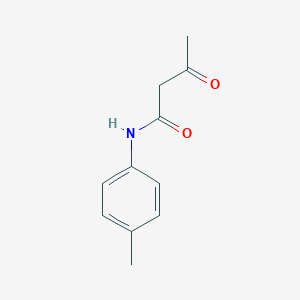
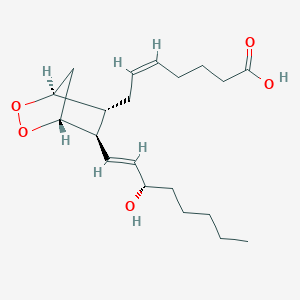
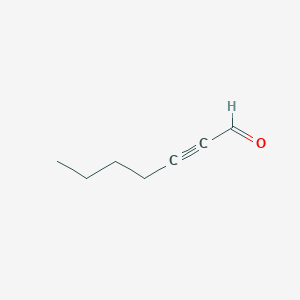
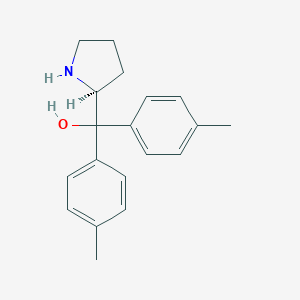
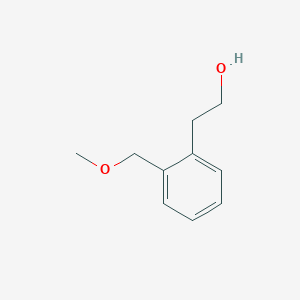
![1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one](/img/structure/B160196.png)